N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a structurally complex compound characterized by a spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) with dimethyl substituents at the 7-position. This spirocyclic system is linked via a sulfonyl group to a phenyl ring, which is further substituted with an acetamide moiety.
Properties
IUPAC Name |
N-[4-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12(19)17-13-4-6-14(7-5-13)24(20,21)18-8-16(9-18)10-22-15(2,3)23-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMVVGXCFKNCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a unique spirocyclic structure. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its biological properties. The IUPAC name for this compound reflects its complex structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₉N₃O₅S |
| Molecular Weight | 303.38 g/mol |
| CAS Number | 1396717-78-4 |
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The spirocyclic structure may enhance binding affinity and specificity towards these targets.
- Dopaminergic Pathways : Similar compounds have been shown to interact with dopaminergic pathways, potentially influencing neurotransmitter levels and signaling processes in the brain .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, similar to its analogs which act as monoamine oxidase inhibitors.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Activity : Research has indicated potential antimicrobial properties against various pathogens. For instance, a study demonstrated that structurally similar spirocyclic compounds exhibited significant antibacterial effects against Gram-positive bacteria.
- Anticancer Properties : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, derivatives of the spirocyclic structure were tested against leukemia cells and showed varying degrees of cytotoxicity .
- Neuroprotective Effects : Some analogs have been explored for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that the compound may help mitigate oxidative stress in neuronal cells.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings
(a) Pharmacological Activity
- Analgesic and Anti-Inflammatory Potential: Compound 35 (piperazinyl sulfonamide) demonstrates superior analgesic activity to paracetamol, highlighting the role of sulfonamide substituents in modulating bioactivity. The spirocyclic analog (target compound) may exhibit similar or enhanced effects due to its rigid architecture, though experimental validation is needed .
- Anti-Hypernociceptive Effects: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) show efficacy against inflammatory pain, suggesting that electron-rich sulfonamide groups enhance receptor targeting .
(c) Structural Insights
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound I) vs. electron-donating groups (e.g., methoxy in ) influence reactivity and intermolecular interactions, as seen in crystal packing and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
